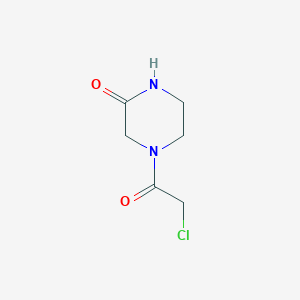

4-(2-Chloroacetyl)piperazin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-chloroacetyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c7-3-6(11)9-2-1-8-5(10)4-9/h1-4H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVYHRBAOTZFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462599 | |

| Record name | 4-(2-Chloroacetyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59701-84-7 | |

| Record name | 4-(2-Chloroacetyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59701-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroacetyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroacetyl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Chloroacetyl Piperazin 2 One and Analogues

Precursor Synthesis Strategies for Piperazin-2-one (B30754) Core

The piperazin-2-one motif is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. dicp.ac.cnthieme-connect.com These strategies can be broadly categorized into those involving cyclization reactions and those that start from pre-functionalized ethylenediamine (B42938) derivatives.

A variety of cyclization strategies have been reported for the construction of the piperazin-2-one skeleton. These methods often involve the formation of one or two new bonds to close the six-membered ring.

One common approach is the reductive cyclization of precursors like cyanomethylamino pseudopeptides or dioximes. researchgate.netnih.gov For instance, the hydrogenation of dialdooximes over a 5%-Pd/C catalyst has been shown to produce piperazines, with the addition of a Boc-protecting group improving both yield and ease of isolation. nih.gov A proposed mechanism involves the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and undergoes further reduction to yield the piperazine (B1678402) ring. nih.gov

Tandem reactions offer an efficient route, such as a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine. researchgate.net More complex one-pot sequences have also been developed, including a Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence starting from commercial aldehydes and 1,2-ethylenediamines, which can produce 3-substituted piperazin-2-ones in good yields (38% to 90%) and high enantioselectivity. acs.org

Asymmetric catalysis has emerged as a powerful tool for producing chiral piperazin-2-ones. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org Other notable asymmetric methods include iridium-catalyzed hydrogenation and palladium-catalyzed asymmetric allylic alkylation. dicp.ac.cnacs.org

Other significant cyclization methods include:

Jocic-type reactions of enantiomerically-enriched trichloromethyl-substituted alcohols with unsymmetrical 1,2-diamines. researchgate.net

Intramolecular [3 + 2]-cycloaddition of an azide (B81097) to a C-C double bond, followed by rearrangement. rsc.org

Base-promoted anionic cyclization of carbamates derived from aziridines. nih.gov

| Cyclization Method | Key Reactants | Catalyst/Reagent | Typical Yield | Reference |

| Reductive Cyclization | Dialdooximes | 5%-Pd/C, H₂ | Moderate-Good | nih.gov |

| Domino Ring-Opening Cyclization (DROC) | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | Quinine-derived urea | 38-90% | acs.org |

| Asymmetric Hydrogenation | 5,6-disubstituted pyrazin-2-ols | Palladium complex | High (up to 95%) | dicp.ac.cn, rsc.org |

| Tandem Reductive Coupling/SN2-Cyclization | 2-chloro-N-(2-oxoalkyl)acetamide, primary amine | Not specified | High | researchgate.net |

| Intramolecular Palladium-Catalyzed Hydroamination | Aminoalkenes derived from homochiral cyclic sulfamidates | Palladium complex | Not specified | rsc.org |

Building the piperazin-2-one ring from readily available ethylenediamine precursors is a straightforward and widely used strategy. researchgate.net This approach leverages the nucleophilicity of the amine groups in ethylenediamine to react with bifunctional electrophiles.

A classic method involves the reaction of substituted ethylenediamines with reagents like fumarates, maleates, or maleimides to form substituted ketopiperazine acetic acid esters and amides. researchgate.net This approach provides a high-yield pathway to a variety of potential peptidomimetics. researchgate.net

More advanced strategies utilize N,N'-disubstituted ethylenediamines. For example, the reaction of N,N'-dibenzyl ethylenediamine with cis-oriented epoxy triflates results in a simultaneous nucleophilic attack by both nitrogen atoms to form chiral tetrasubstituted piperazines. nih.gov Another method involves alkylating diamines derived from amino acids with α-bromoketones, followed by deprotection and intramolecular reductive amination to furnish the piperazine ring. rsc.org

Direct Chloroacetylation of Piperazin-2-one

Once the piperazin-2-one core is synthesized, the final step is the introduction of the chloroacetyl group at the N4 position. This is typically achieved through a standard acylation reaction with chloroacetyl chloride or a related acylating agent.

The chloroacetylation of the secondary amine at the N4 position of the piperazin-2-one ring is a common transformation. While specific literature for the direct chloroacetylation of the parent piperazin-2-one is sparse, extensive research on the acylation of related piperazine structures provides well-established protocols. nih.govmdpi.comnih.govacs.org

The reaction typically involves treating the piperazine-containing substrate with chloroacetyl chloride . nih.govnih.gov The reaction is performed in a suitable aprotic solvent, with common choices including:

Absolute Ethanol (B145695) nih.gov

Tetrahydrofuran (THF) mdpi.com

Chloroform nih.gov

Methylene (B1212753) Chloride

The reaction often requires a base to neutralize the HCl byproduct generated during the acylation. Common bases include triethylamine (TEA) or pyridine . mdpi.com Alternatively, anhydrous potassium carbonate can be employed. acs.org In some cases, a catalytic amount of an acid, such as glacial acetic acid , is used to facilitate the reaction, which is then driven to completion by refluxing for several hours. nih.gov For instance, the synthesis of a related compound, 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, was achieved by reacting the piperazine precursor with chloroacetyl chloride in absolute ethanol containing a few drops of glacial acetic acid, followed by refluxing for 8 hours. nih.gov

| Substrate Type | Acylating Agent | Solvent(s) | Catalyst/Base | Temperature | Reference |

| Substituted Piperazine (Norfloxacin) | Chloroacetyl chloride | Tetrahydrofuran (THF) | Triethylamine (TEA) | Ambient | mdpi.com |

| Substituted Piperazine (Quinazolinone deriv.) | Chloroacetyl chloride | Absolute Ethanol | Glacial Acetic Acid (catalytic) | Reflux (8h) | nih.gov |

| Piperazine | Chloroacetyl chloride | Chloroform | None specified | 0 °C | nih.gov |

| Piperazine | Chloroacetyl chloride | Not specified | Anhydrous K₂CO₃ | Not specified | acs.org |

| 2-(4-Acetylpiperazin-1-yl)ethanol (to form tosylate) | 4-toluenesulphonyl chloride | Methylene chloride | Triethylamine (TEA) | Ambient |

Achieving high yield and purity is critical for the utility of 4-(2-chloroacetyl)piperazin-2-one as a synthetic intermediate. Yields for chloroacetylation reactions on piperazine scaffolds can be variable. For example, the chloroacetylation of norfloxacin (B1679917) was reported with a 39% yield. mdpi.com In contrast, the synthesis of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) is described as proceeding in good yield. nih.gov

Purification of the final product is typically accomplished through standard laboratory techniques. Recrystallization from an appropriate solvent, such as ethanol, is a common method to obtain a pure crystalline product. nih.gov For non-crystalline products or to separate mixtures, column chromatography on silica (B1680970) gel is frequently employed. elaba.lt

The purity of the synthesized compound is routinely checked using Thin-Layer Chromatography (TLC). elaba.lt The final structure and purity are confirmed by a combination of spectroscopic methods, including:

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy

Mass Spectrometry (MS)

Advanced Synthetic Approaches

Beyond the standard two-stage synthesis, more sophisticated and efficient methods for creating complex piperazinone analogues have been developed. These advanced approaches often combine ring formation and functionalization in fewer steps.

Cascade reactions provide an elegant strategy for rapid molecular complexity. A metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide has been shown to afford piperizinones in good yields, forming three new bonds in a one-pot process. thieme-connect.com

Manganese(III) acetate-mediated oxidative radical cyclizations represent another modern approach. This method has been used to synthesize novel piperazine-dihydrofuran compounds from unsaturated diacyl piperazine derivatives and 1,3-dicarbonyl compounds. nih.gov

The development of asymmetric catalytic methodologies is a major focus, aiming to produce enantiomerically pure piperazinones which are crucial for pharmaceutical applications. dicp.ac.cnacs.org These methods, such as the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, provide direct access to chiral building blocks that can be further elaborated. rsc.org The use of β-lactam synthons and multicomponent reactions like the Ugi reaction also represent versatile strategies for accessing diverse carbon-substituted piperazines. rsc.org

An in-depth exploration of modern synthetic strategies for the chemical compound this compound and its related analogs reveals a focus on greener, more efficient, and stereoselective methodologies. These approaches are critical in the fields of medicinal chemistry and drug development, where the piperazinone scaffold is a key structural motif.

1 Green Chemistry Principles in Synthesis (e.g., Mechanochemical Methods)

The application of green chemistry principles to the synthesis of piperazinone derivatives is gaining traction, with a particular emphasis on reducing solvent use and energy consumption. Mechanochemistry, which utilizes mechanical force to initiate chemical reactions, stands out as a promising green alternative to traditional solvent-based methods. youtube.com

Mechanochemical synthesis is typically performed in the solid state by grinding or milling, which can lead to faster reaction times and different product selectivities compared to solution-based reactions. youtube.comnih.gov This solvent-free approach aligns with the principles of green chemistry by minimizing the generation of volatile organic compound (VOC) waste. nih.gov For instance, the synthesis of primary amides, a related functional group, has been successfully achieved through ball milling of esters with calcium nitride and ethanol, demonstrating the potential of this method for creating amide bonds without the need for bulk solvents or chromatographic purification. nih.gov This technique has been shown to be compatible with a variety of functional groups and can maintain the stereochemical integrity of chiral centers. nih.gov

The core advantages of mechanochemical methods in the context of synthesizing piperazinone-like structures include:

Reduced Solvent Usage: Minimizes or eliminates the need for hazardous solvents. nih.gov

Energy Efficiency: Reactions are often faster and occur at ambient temperature, reducing energy costs. nih.gov

Novel Reactivity: Can lead to the formation of products not easily accessible through traditional methods. youtube.comnih.gov

While direct mechanochemical synthesis of this compound is not extensively documented in the provided results, the successful application of this technique to similar amide bond formations suggests its high potential for future development in this area. nih.gov

2 Continuous Flow Synthesis Protocols

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and greater efficiency. mdpi.comnih.gov This methodology is particularly advantageous for multi-step syntheses, as it allows for the integration of reaction, separation, and purification steps into a single, uninterrupted process. mdpi.comresearchgate.net

Key benefits of continuous flow synthesis for piperazinone derivatives include:

Precise Control: Allows for tight regulation of temperature, pressure, and reaction time, leading to higher selectivity and yields. mdpi.com

Enhanced Safety: The small reaction volumes inherent to flow systems mitigate the risks associated with hazardous reagents and exothermic reactions. mdpi.comnih.gov

Scalability: Processes developed on a laboratory scale can be more easily and reliably scaled up for industrial production. rsc.org

Automation: Enables automated and high-throughput synthesis, accelerating drug discovery and development processes. mdpi.com

The application of flow chemistry has also been demonstrated in the synthesis of pyrazoles through a sequential alkyne homocoupling and hydroamination, showcasing its utility in constructing heterocyclic rings. rsc.org Although a specific continuous flow protocol for this compound is not detailed, the principles and successes in related syntheses strongly support its feasibility and potential advantages.

3 Diastereoselective and Enantioselective Approaches to Related Chiral Piperazinones

The synthesis of chiral piperazinones is of great importance due to their prevalence in biologically active molecules. Diastereoselective and enantioselective methods are crucial for controlling the three-dimensional arrangement of atoms, which is often critical for pharmacological activity.

Diastereoselective Synthesis:

Diastereoselective approaches aim to control the formation of one diastereomer over another. This can be achieved through various strategies, including the use of chiral auxiliaries and substrate-controlled reactions. For instance, the synthesis of chiral tetrahydropyrrolodiazepinediones, which are structurally related to piperazinones, has been accomplished through a diastereodivergent one-pot intramolecular aza-Michael/lactamization sequence. nih.gov The diastereoselectivity of this process was influenced by the stereochemistry of the starting materials and the reaction conditions, allowing for the targeted synthesis of different diastereomers. nih.gov Another example involves the manganese-mediated reductive cyclization for the synthesis of trans-aryl-substituted piperazines, demonstrating stereochemical control in ring formation. nih.gov

Enantioselective Synthesis:

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for this purpose. The asymmetric hydrogenation of 5,6-dihydropyrazin-2-ones using a ruthenium catalyst with a phosphine-oxazoline ligand has been reported to yield chiral piperazin-2-ones with good enantioselectivities. acs.org

Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions have been employed for the synthesis of 3-substituted tetrahydropyridines, which can be further reduced to enantioenriched 3-piperidines, showcasing a pathway to chiral six-membered nitrogen heterocycles. organic-chemistry.org The use of chiral auxiliaries, such as N-tert-butanesulfinamide, has also proven effective in the asymmetric synthesis of amines with multiple stereogenic centers. osi.lv

An N-acylation/cyclization protocol using α-chloroacetyl chloride on N-sulfinyl-N-benzyldiamino alcohols has been developed for the synthesis of N-sulfinyl ketopiperazines, which are precursors to enantiopure piperazines and ketopiperazines. acs.org

The development of these stereoselective methods is essential for accessing the full chemical space of chiral piperazinone derivatives for drug discovery and development.

Chemical Transformations and Derivatization Reactions of 4 2 Chloroacetyl Piperazin 2 One

Nucleophilic Substitution Reactions at the Chloroacetyl Moiety

The chloroacetyl group is the primary site for nucleophilic attack, enabling the introduction of diverse functional groups.

A wide range of nitrogen-containing nucleophiles readily react with 4-(2-chloroacetyl)piperazin-2-one to form new carbon-nitrogen bonds.

Amines and Anilines: Primary and secondary amines, as well as anilines, can displace the chloride ion. For instance, various substituted anilines have been reacted with a derivative of this compound in absolute ethanol (B145695) with a few drops of glacial acetic acid, under reflux, to produce a series of novel compounds. nih.gov The mechanism involves the nitrogen of the amine acting as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group. jocpr.com

Piperazines: Substituted piperazines can be introduced to create more complex structures. For example, N-methylpiperazine has been reacted with related haloacetyl compounds to form new piperazine (B1678402) derivatives. nih.gov

Imidazoles and Triazoles: Heterocyclic amines like imidazoles and triazoles also serve as effective nucleophiles in reactions with the chloroacetyl group. These reactions are crucial for the synthesis of various biologically active molecules.

The following table summarizes representative reactions with nitrogen-based nucleophiles:

| Nucleophile | Reagent/Solvent | Conditions | Product Type |

| Substituted Anilines | Absolute Ethanol / Glacial Acetic Acid | Reflux | N-Arylacetamide Derivatives |

| N-Methylpiperazine | Amine as solvent | Heat | Piperazine-substituted acetamides |

| Imidazoles | Not specified | Not specified | Imidazole-substituted acetamides |

| Triazoles | Not specified | Not specified | Triazole-substituted acetamides |

Data derived from multiple synthetic procedures.

Oxygen-containing nucleophiles, such as the potassium salts of hydroxy-substituted aldehydes, can react with the chloroacetyl group. For instance, the reaction with the potassium salt of o-hydroxybenzaldehyde or p-hydroxybenzaldehyde in DMF under boiling conditions yields the corresponding phenoxyacetamide derivatives. nih.gov

Sulfur-based nucleophiles exhibit high reactivity towards the chloroacetyl moiety.

Thiourea and its Derivatives: Thiourea can react with the chloroacetyl group, leading to the formation of thiazole-containing compounds. researchgate.net

Mercaptonitriles: Mercaptonitriles can also displace the chloride to form new sulfur-linked derivatives. For example, 2-mercaptonicotinonitrile (B1308631) derivatives react with related chloroacetyl compounds in ethanolic sodium ethoxide at reflux. acs.orgsemanticscholar.org

Reactions Involving the Piperazin-2-one (B30754) Ring Nitrogen

The nitrogen atom within the piperazin-2-one ring can also participate in chemical transformations, although it is generally less reactive than the chloroacetyl group. These reactions often require specific conditions to proceed.

Ring-Closing Reactions and Fused Heterocycle Formation

The versatile structure of this compound allows for its use in the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of bicyclic and more complex polycyclic structures. For instance, derivatives of this compound can undergo cyclization to form thieno[2,3-b]pyridine (B153569) structures. acs.orgsemanticscholar.org In one example, an imidazoxazinone derivative was formed through a cyclization reaction of a related chloroacetyl intermediate. nih.gov

Functional Group Interconversions and Modifications

The functional groups present in this compound and its derivatives can be further modified. For example, the carbonyl group of the piperazin-2-one ring can potentially be reduced. Additionally, other functional groups introduced through nucleophilic substitution can undergo subsequent transformations, expanding the chemical diversity of the resulting compounds. vanderbilt.eduimperial.ac.ukcompoundchem.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 2 Chloroacetyl Piperazin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural confirmation of 4-(2-chloroacetyl)piperazin-2-one and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the piperazin-2-one (B30754) ring and the chloroacetyl group.

The piperazine (B1678402) ring protons in related derivatives typically appear as multiplets in the region of 2.5-4.0 ppm. nih.govnih.gov The protons on the nitrogen-bearing carbons are deshielded and thus resonate at a lower field. The presence of the electron-withdrawing chloroacetyl group at the N4 position and the carbonyl group at the C2 position significantly influences the chemical shifts of the adjacent methylene (B1212753) protons.

For a derivative like 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, the protons of the piperazine ring are observed in the ¹H NMR spectrum, although specific assignments require more advanced techniques. mdpi.com In another example, for (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one, the piperazine protons were characterized, providing a reference for similar structures. researchgate.net

A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of related structures.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-Cl | ~4.2 | s | - |

| -N-CH₂-CO- | ~3.8 | t | ~5 |

| -CO-NH-CH₂- | ~3.5 | s | - |

| -CH₂-N(Ac)- | ~3.3 | t | ~5 |

| -NH- | Broad singlet | - | - |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the carbonyl carbons of the amide and the chloroacetyl group are expected to resonate at the downfield end of the spectrum (typically 160-180 ppm). The carbons of the piperazin-2-one ring will appear in the midfield region, with their exact chemical shifts influenced by the neighboring nitrogen and carbonyl groups. The carbon of the chloromethyl group will be found in the aliphatic region but will be shifted downfield due to the electronegative chlorine atom.

In studies of related piperazine derivatives, such as N-benzoylated piperazines and piperazine-substituted dihydrofurans, the ¹³C NMR signals for the piperazine ring carbons are typically observed between 40 and 60 ppm. nih.govnih.gov The carbonyl carbons consistently appear in the 165-175 ppm range. researchgate.net

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CO- (Amide) | ~170 |

| -CO- (Acetyl) | ~165 |

| -N-CH₂-CO- | ~50 |

| -CO-NH-CH₂- | ~45 |

| -CH₂-N(Ac)- | ~43 |

| -CH₂-Cl | ~41 |

2D NMR Techniques for Definitive Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound and its derivatives, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the protons of adjacent methylene groups in the piperazine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes the correlation between protons and the carbon atoms to which they are directly attached. The HSQC spectrum is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the proton signal for the chloromethyl group would show a correlation to the corresponding carbon signal in the HSQC spectrum.

The application of these 2D NMR techniques is crucial for the definitive structural elucidation of novel piperazin-2-one derivatives, as demonstrated in the characterization of various complex heterocyclic systems. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For the characterization of this compound and its derivatives, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets that, upon solvent evaporation, yield gas-phase ions.

For this compound (molecular formula C₆H₉ClN₂O₂), the expected monoisotopic mass is approximately 176.035 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 177.043. The fragmentation of this ion upon collision-induced dissociation (CID) would provide valuable structural information. Common fragmentation pathways for piperazine derivatives involve the cleavage of the ring and the loss of substituents. scielo.br For instance, the loss of the chloroacetyl group or parts of it would be expected.

In the analysis of related piperazine-containing compounds, ESI-MS has been routinely used to confirm the molecular weight and to study fragmentation patterns, which aids in structural confirmation. researchgate.netresearchgate.net

A table of expected major ions in the ESI-MS spectrum of this compound is shown below.

| Ion | Expected m/z | Identity |

|---|---|---|

| [M+H]⁺ | 177.043 | Protonated molecule |

| [M+Na]⁺ | 199.025 | Sodium adduct |

| Fragment 1 | Variable | Loss of COCH₂Cl |

| Fragment 2 | Variable | Cleavage of the piperazine ring |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for the analysis of large biomolecules and synthetic polymers, but it can also be applied to smaller organic molecules. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs the laser energy. The laser irradiation causes the desorption and ionization of the analyte molecules, which are then accelerated in a time-of-flight mass analyzer.

While there are no specific MALDI-TOF/MS studies found for this compound, the technique has been successfully applied to the analysis of other heterocyclic compounds and polymers containing similar functionalities. researchgate.net MALDI-TOF/MS would be expected to show the molecular ion, similar to ESI-MS, and can be useful for analyzing mixtures or for high-throughput screening of derivatives. The choice of matrix is crucial for obtaining good quality spectra for small molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds (e.g., C=O, N-H, C-N, C-Cl) vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.

In the structural elucidation of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups. The spectrum of a derivative, such as a piperazine-based bis(thiazole), reveals sharp peaks corresponding to N-H, C=O (amide), and other characteristic groups nih.gov. For instance, the IR spectrum of a thiosemicarbazone derivative of a related piperazine compound showed distinct peaks for N-H, NH2, and C=O groups at 3270, 3439, and 1652 cm⁻¹, respectively nih.gov.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Amide N-H (in piperazin-2-one ring) | 3200-3400 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| Amide C=O (in piperazin-2-one ring) | 1680-1630 | Stretching |

| Amide C=O (chloroacetyl group) | 1670-1630 | Stretching |

| C-N (piperazine ring) | 1150-1350 | Stretching |

| C-Cl | 600-800 | Stretching |

This table represents expected values for this compound based on typical IR absorption ranges for the functional groups present.

The presence and position of these bands in an experimental IR spectrum provide strong evidence for the successful synthesis of the target molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and halogens) in a compound. This technique is crucial for verifying the molecular formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values for the proposed structure. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.

For this compound, with the molecular formula C₆H₉ClN₂O₂, the theoretical elemental composition can be calculated. In the synthesis and characterization of various piperazine derivatives, elemental analysis is a standard procedure to confirm their composition acs.orgacs.org. For example, in the synthesis of novel piperazine-based bis(thiazole) hybrids, elemental analyses were performed to establish the constitution of the targeted compounds nih.gov.

Below is a table showing the calculated elemental composition for this compound and a placeholder for experimental findings, which should ideally be within ±0.4% of the calculated values.

| Element | Calculated % | Found % (Hypothetical) |

| Carbon (C) | 40.80 | 40.75 |

| Hydrogen (H) | 5.14 | 5.18 |

| Nitrogen (N) | 15.86 | 15.81 |

| Chlorine (Cl) | 20.07 | 20.01 |

| Oxygen (O) | 18.12 | (by difference) |

The "Found %" values are hypothetical and represent an example of acceptable experimental results.

This compositional verification is a critical step in the comprehensive characterization of this compound and its derivatives, ensuring the integrity of the synthesized material.

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., Thin-Layer Chromatography)

Chromatographic techniques are indispensable tools in synthetic organic chemistry for both monitoring the progress of a reaction and for the purification of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive method used to qualitatively monitor a reaction. It allows for the visualization of the consumption of starting materials and the formation of products over time.

In the synthesis of piperazine derivatives, TLC is routinely used to track the reaction's progress acs.orgnih.gov. The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

For monitoring the synthesis of this compound, which involves the N-acylation of a piperazin-2-one precursor, TLC would be used to observe the disappearance of the starting amine and the appearance of a new spot corresponding to the product. The choice of the eluent system is crucial for achieving good separation. A mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) is often employed. For instance, in the purification of related piperazine derivatives, eluent systems such as heptane:ethyl acetate and ethyl acetate:methanol have been utilized nih.gov.

| Compound | Hypothetical Rf Value | TLC System |

| Piperazin-2-one (Starting Material) | 0.2 | Ethyl Acetate/Methanol (9:1) |

| This compound (Product) | 0.6 | Ethyl Acetate/Methanol (9:1) |

This table provides hypothetical Rf values to illustrate the principle of TLC monitoring. Actual values would depend on the specific TLC plate and eluent system used.

Following the completion of the reaction, purification is often achieved using column chromatography. This technique works on the same principles as TLC but on a larger scale, allowing for the separation and isolation of the desired product from unreacted starting materials and by-products. The selection of the solvent system for column chromatography is often guided by the results obtained from TLC. In the synthesis of various piperazine derivatives, column chromatography with solvent gradients like ethyl acetate/methanol is a common purification method nih.gov.

Application of 4 2 Chloroacetyl Piperazin 2 One As a Synthetic Intermediate and Building Block

Construction of Complex Multi-Heterocyclic Systems

The primary utility of 4-(2-chloroacetyl)piperazin-2-one in synthetic chemistry is as a key intermediate for the construction of larger, more complex multi-heterocyclic systems. The electrophilic carbon of the chloroacetyl group is readily attacked by nucleophiles, such as amines, thiols, or alcohols, which are often part of other heterocyclic rings. This reaction typically results in the displacement of the chloride ion and the formation of a new carbon-heteroatom bond, effectively tethering the piperazin-2-one (B30754) scaffold to another cyclic system.

Incorporation into Quinazolinone Hybrid Structures

The quinazolinone nucleus is a prominent scaffold in medicinal chemistry, known to be a core component of many biologically active compounds. nih.govmdpi.com Molecular hybridization, a strategy that combines two or more pharmacologically active structures, is a common technique for developing new therapeutic agents. nih.gov The chloroacetyl group on piperazine (B1678402) derivatives serves as a key linker in this approach.

A well-established method for creating such hybrids involves the reaction of a chloroacetylated piperazine with various aromatic amines. For instance, in the synthesis of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives, the key step involves the reaction of a chloroacetyl piperazinyl quinazolinone intermediate with various anilines. ijpras.com In this reaction, the nitrogen atom of the aniline (B41778) acts as a nucleophile, displacing the chlorine atom of the chloroacetyl group to form a new C-N bond. ijpras.comnih.gov This general strategy highlights how this compound can serve as a foundational building block for introducing the piperazin-2-one moiety into complex quinazolinone-based molecules, allowing for the systematic exploration of new chemical space.

Derivatives with Thiazolidinone Moieties

The thiazolidinone ring is another critical pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antibiofilm properties. nih.govmdpi.com The synthesis of hybrid molecules containing both a piperazine and a thiazolidinone structure is an area of active research. The chloroacetyl group is instrumental in forging this link.

A common synthetic route involves the alkylation of a thiazolidinone nucleus with a chloroacetyl piperazine derivative. For example, a chloroacetamide derivative of norfloxacin (B1679917), which contains a piperazine ring, was reacted with various 5-benzylidene-thiazolidine-2,4-dione derivatives. nih.gov The reaction proceeds under alkaline conditions, where the thiazolidinedione nitrogen is deprotonated and acts as a nucleophile, attacking the chloroacetyl group to form the final hybrid molecule. nih.gov This methodology can be directly applied using this compound to tether its piperazin-2-one core to a thiazolidinone ring, thereby creating novel molecular scaffolds for biological evaluation.

Formation of Thienopyridine Conjugates

Thienopyridines are a class of fused heterocyclic compounds that form the core of several important drugs and exhibit diverse pharmacological activities. nih.govacs.org The synthesis of thienopyridine derivatives can be effectively achieved using chloroacetylated piperazines as key precursors. A powerful method for this is the reaction of a chloroacetyl derivative with a 2-mercaptonicotinonitrile (B1308631). nih.govacs.org

In a representative synthesis, 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone), a related bis-chloroacetylated piperazine, was reacted with 2-mercapto-4,6-disubstituted nicotinonitriles. nih.govacs.org The reaction proceeds in two conceptual steps: first, the sulfur atom of the mercapto group acts as a nucleophile to displace the chloride from the chloroacetyl unit. This is followed by an intramolecular cyclization, where the newly formed intermediate closes to form the fused thieno[2,3-b]pyridine (B153569) ring system. acs.org This strategy demonstrates the utility of the chloroacetyl piperazine synthon for building complex fused-ring systems. This compound is an ideal substrate for creating mono-substituted piperazin-2-one-thienopyridine conjugates via this established reaction pathway.

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis aims to create collections of structurally diverse small molecules to probe biological function and accelerate the discovery of new drugs. This compound is an excellent scaffold for such approaches due to its well-defined and highly reactive chloroacetyl handle.

The compound allows for the straightforward implementation of combinatorial chemistry principles. The core piperazin-2-one scaffold can be systematically combined with a large library of diverse building blocks. As demonstrated in the synthesis of various heterocyclic hybrids, the chloroacetyl group reliably reacts with different classes of nucleophiles. Researchers can react this compound with a wide array of anilines, ijpras.comnih.gov thiols (such as mercaptonicotinonitriles), nih.govacs.org or other nucleophile-containing fragments to rapidly generate a large library of distinct, yet related, final products. Each product in the library retains the core piperazin-2-one structure but features a unique substituent derived from the chosen nucleophile. This approach enables the efficient exploration of the structure-activity relationships of the resulting compounds.

Utilization in the Synthesis of Scaffolds for Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function. The development of such probes begins with the synthesis of novel molecular scaffolds that can be screened for biological activity. This compound is utilized to construct these initial scaffolds by linking its piperazin-2-one core to known pharmacophores.

By conjugating the piperazin-2-one moiety with other biologically relevant heterocycles like quinazolinones, nih.gov thiazolidinones, nih.gov or fluoroquinolones, nih.gov medicinal chemists can generate new hybrid molecules with novel pharmacological profiles. For example, the hybridization of a fluoroquinolone antibiotic with a thiazolidinedione via a piperazine linker was explored to develop new antimicrobial agents with potentially novel mechanisms of action. nih.gov These new molecular architectures serve as a starting point for probe development. Active compounds, or "hits," from initial biological screening can be further optimized for potency and selectivity, ultimately leading to the development of a refined chemical probe suitable for investigating specific biological pathways or disease states.

Computational Chemistry and Theoretical Investigations of 4 2 Chloroacetyl Piperazin 2 One

Molecular Docking Simulations for Interaction Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and the binding site of a target protein.

In studies involving derivatives containing the 4-(2-chloroacetyl)piperazine moiety, molecular docking has been successfully employed to elucidate potential mechanisms of action. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were evaluated for their anticancer potential. nih.govresearchgate.net Molecular docking simulations demonstrated that specific compounds in this series exhibited favorable docking scores within the binding pocket of target proteins, suggesting their potential as leads for rational drug design in oncology. nih.govresearchgate.net

The general process of molecular docking involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from crystallographic data.

Ligand Preparation: The 3D structure of the ligand, in this case, 4-(2-Chloroacetyl)piperazin-2-one or its derivatives, is generated and optimized.

Docking Simulation: A scoring function is used to evaluate and rank the different binding poses of the ligand within the receptor's active site.

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a basis for understanding the molecule's biological activity. rsc.org

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape, or conformation, of a molecule is critical to its biological function. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. This is a crucial prerequisite for meaningful molecular docking studies, as the ligand's conformation must be energetically favorable to ensure the predicted binding mode is realistic. nih.gov

For flexible molecules like piperazine (B1678402) derivatives, which contain rotatable bonds, multiple conformations are possible. nih.gov Energy minimization algorithms, such as steepest descent and conjugate gradient methods, are employed to find the most stable structures by locating energy minima on the potential energy surface.

Studies on various piperazine derivatives have highlighted the importance of conformational flexibility for their biological activity. nih.gov A comprehensive conformational analysis can help in designing pharmacophores—an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.gov Understanding the preferred conformations of the piperazine ring and its substituents is essential for predicting how it will fit into a protein's binding site. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. mdpi.com These methods can be used to calculate a variety of molecular descriptors that are crucial for understanding a molecule's reactivity and stability.

For aryl sulfonyl piperazine derivatives, DFT has been used to investigate their optimized molecular structure and electronic features. jddtonline.info Such calculations can determine:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons, influencing its reactivity.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, identifying positive and negative regions that are susceptible to electrophilic and nucleophilic attack, respectively. jddtonline.info

Mulliken's Net Charges: These calculations provide the net charge on each atom in the molecule, indicating charge delocalization. jddtonline.info

In Silico Prediction of Molecular Frameworks and Ligand-Binding Attributes

In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of compounds, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.govresearchgate.net These predictions help to identify candidates with drug-like properties and eliminate those with a low chance of success before committing resources to synthesis and experimental testing. nih.gov

For various classes of piperazine derivatives, in silico ADMET predictions have been performed to evaluate their potential as drug candidates. researchgate.netmssm.edu These computational models can predict several key parameters:

| Predicted Property | Description |

| Aqueous Solubility (LogS) | Affects absorption and distribution. |

| Lipophilicity (LogP) | Influences permeability across biological membranes. |

| Gastrointestinal Absorption | Predicts how well the compound is absorbed from the gut. |

| Drug-Likeness | Assesses compliance with established rules (e.g., Lipinski's Rule of Five) for oral bioavailability. |

| Synthetic Accessibility | Estimates the ease of synthesizing the molecule. mdpi.com |

Studies on quinoxaline-isoxazole-piperazine conjugates and other piperazine-based compounds have shown that these molecules can be designed to exhibit favorable ADMET profiles, such as good predicted absorption and adherence to drug-likeness rules. mssm.edu Such analyses provide a foundational assessment of a molecule's potential to be developed into a viable therapeutic agent. nih.gov

Future Prospects and Emerging Research Trajectories for Chloroacetylpiperazinone Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of piperazin-2-ones and their derivatives has been a subject of considerable research, with a focus on developing more efficient and sustainable methods. eurekaselect.com Traditional syntheses often involve multi-step sequences, but recent efforts have shifted towards cascade reactions and catalytic approaches to improve atom and step economy.

Future research into the synthesis of 4-(2-chloroacetyl)piperazin-2-one is likely to explore novel catalytic systems. For instance, metal-promoted cascade reactions have been developed for the synthesis of piperazin-2-ones, which can create multiple chemical bonds in a single step. thieme.de The application of such methodologies could significantly streamline the production of this compound. Furthermore, the N-chloroacetylation step, which is crucial for the introduction of the reactive chloroacetyl group, could benefit from the development of milder and more selective catalytic methods. tandfonline.com Recent studies have shown efficient and highly chemoselective N-chloroacetylation of amino compounds in biocompatible conditions, which represents a green and scalable approach. tandfonline.com The use of inexpensive and heterogeneous catalysts, such as magnesium chloride, for acylation reactions also presents a promising avenue for more sustainable synthesis. tsijournals.com

| Catalyst/Method | Potential Advantage for this compound Synthesis |

| Metal-Promoted Cascade Reactions | Single-step formation of the piperazin-2-one (B30754) ring, improving efficiency. thieme.de |

| Biocompatible N-chloroacetylation | Green, scalable, and highly selective introduction of the chloroacetyl group. tandfonline.com |

| Heterogeneous Acylation Catalysts | Use of inexpensive and reusable catalysts for improved sustainability. tsijournals.com |

Development of Stereoselective Syntheses for Chiral Analogues

The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. The piperazin-2-one scaffold is present in numerous bioactive natural products and small-molecule drugs, making the development of stereoselective syntheses for its chiral analogues a high-priority research area. dicp.ac.cn

For this compound, future research will likely focus on the development of asymmetric methods to control the stereochemistry of the piperazin-2-one ring. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a powerful technique for the synthesis of chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.orgdicp.ac.cn Another promising approach is the use of chiral auxiliaries derived from amino acids to guide the stereoselective formation of the piperazin-2-one ring. nih.gov The development of practical and scalable routes to orthogonally protected chiral piperazines from α-amino acids further expands the toolkit for creating stereochemically defined analogues of this compound. rsc.org

| Stereoselective Method | Key Features |

| Palladium-Catalyzed Asymmetric Hydrogenation | Provides access to chiral piperazin-2-ones with excellent enantioselectivities. dicp.ac.cnrsc.orgdicp.ac.cn |

| Chiral Auxiliary-Based Synthesis | Utilizes chiral molecules to direct the stereochemical outcome of the ring formation. nih.gov |

| Aza-Michael Addition | A key transformation in the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org |

Advanced Applications in Chemical Probe Design and Materials Science

The unique structural features of this compound make it an attractive candidate for applications in chemical biology and materials science. The piperazine (B1678402) moiety is a well-established pharmacophore in drug discovery, known to improve the pharmacokinetic properties of drug candidates. nih.gov The chloroacetyl group, on the other hand, is a reactive electrophile that can be used for covalent modification of biological targets, a key feature in the design of chemical probes.

In the realm of chemical probe design, the piperazine core has been explored as a scaffold for developing ligands for various receptors, including σ2 receptors. mdpi.comresearchgate.net The chloroacetyl group on this compound could be exploited for the development of covalent probes to study the function and localization of such receptors. Furthermore, piperazine-based compounds have been identified as inhibitors of microtubule dynamics, a critical process in cell division and a target for cancer chemotherapy. nih.gov

In materials science, the development of stimuli-responsive polymers is a rapidly growing field. Poly(2-oxazoline)s, which are synthesized from 2-oxazoline monomers, are a class of biocompatible polymers with tunable properties. mdpi.com The piperazin-2-one structure could potentially be incorporated into novel polymer backbones, and the reactive chloroacetyl group could be used for post-polymerization modification to introduce specific functionalities.

Integration with Automation and High-Throughput Synthesis Methodologies

The future of chemical synthesis is increasingly intertwined with automation and high-throughput technologies. These approaches can significantly accelerate the discovery and optimization of new molecules and synthetic routes. Platforms like SynFini™ leverage artificial intelligence and robotics to automate the entire process from chemical design to synthesis and testing. youtube.com

The synthesis of this compound and its analogues is well-suited for integration with such automated systems. High-throughput synthesis of amides, a key bond-forming reaction in the synthesis of this compound, has been demonstrated in continuous flow reactors. prolabas.com This approach allows for rapid optimization of reaction conditions and the generation of libraries of related compounds for structure-activity relationship studies. The development of novel three-component reactions for amide synthesis further expands the possibilities for creating diverse libraries of piperazin-2-one derivatives in a high-throughput manner. catrin.com The integration of these advanced synthesis techniques will undoubtedly accelerate the exploration of the chemical space around this compound and unlock its full potential in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Chloroacetyl)piperazin-2-one, and how can reaction efficiency be optimized?

- Methodology: The compound can be synthesized via chloroacetylation of piperazin-2-one using chloroacetyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Optimize yields by controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 for piperazin-2-one:chloroacetyl chloride) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. How should researchers handle and store this compound to ensure stability?

- Methodology: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloroacetyl group. Avoid exposure to moisture and direct light. For spills, use vacuum collection and decontaminate with ethanol/water mixtures. Refer to safety protocols for similar piperazinones, including PPE guidelines (gloves, lab coats, fume hoods) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chloroacetyl CH₂ at δ ~4.2 ppm, piperazinone carbonyl at δ ~170 ppm). IR spectroscopy verifies C=O (1680–1700 cm⁻¹) and C-Cl (750 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (exact mass: ~190.024 Da) .

Advanced Research Questions

Q. How can the conformational flexibility of the piperazin-2-one ring impact reactivity in downstream reactions?

- Methodology: Analyze ring puckering using Cremer-Pople coordinates (θ, φ) derived from X-ray crystallography. For example, a flattened boat conformation may increase accessibility of the chloroacetyl group for nucleophilic substitution. Computational tools (DFT, MD simulations) can predict energy barriers for ring inversion .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodology: Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles. For disordered structures, apply restraints (e.g., SIMU/DELU in SHELX) and validate with R-factor convergence (<5%). Cross-validate with powder XRD to confirm phase purity .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

- Methodology: Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect byproducts like unreacted piperazin-2-one or over-chloroacetylated species. Compare retention times and fragmentation patterns against reference standards (e.g., EP/BP impurity guidelines) .

Q. What experimental designs evaluate the compound’s stability under varying pH and temperature conditions?

- Methodology: Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (25–60°C, 24–72 hrs).

- Thermal stress : Heat solid samples at 40–80°C for 1 week.

Monitor degradation via LC-MS and quantify using calibration curves. Identify degradation pathways (e.g., hydrolysis of the chloroacetyl group to acetic acid derivatives) .

Q. How do structural modifications of the chloroacetyl group affect biological activity in related compounds?

- Methodology: Syntize analogs (e.g., replacing Cl with Br or substituting acetyl with propanoyl) and test in bioassays (e.g., kinase inhibition). Use SAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Reference studies on MDM2 antagonists with similar scaffolds .

Methodological Tables

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 4.20 (s, 2H, CH₂Cl), δ 3.60 (m, 4H, piperazine) | |

| ¹³C NMR | δ 166.5 (C=O), δ 44.2 (CH₂Cl) | |

| HRMS | [M+H]⁺: 190.0242 (calculated) |

Table 2: Stability Testing Conditions and Outcomes

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 2.0, 37°C | Hydrolysis to 4-(2-Hydroxyacetyl)piperazin-2-one | 48 hrs |

| 60°C, dry | No significant degradation | >30 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.